3-Carboethoxy-2'-methoxybenzophenone
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Overview
Description
3-Carboethoxy-2’-methoxybenzophenone, also known as ethyl 3-(2-methoxybenzoyl)benzoate, is a chemical compound with the molecular formula C17H16O4. It is a benzophenone derivative, which means it contains two benzene rings connected by a ketone group. This compound is used in various scientific research applications due to its unique chemical properties .
Scientific Research Applications
3-Carboethoxy-2’-methoxybenzophenone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving photochemistry and photophysics.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research into potential pharmaceutical applications includes investigating its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Preparation Methods
The synthesis of 3-Carboethoxy-2’-methoxybenzophenone typically involves the esterification of 3-hydroxybenzophenone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent quality of the final product .
Chemical Reactions Analysis
3-Carboethoxy-2’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Mechanism of Action
The mechanism of action of 3-Carboethoxy-2’-methoxybenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzophenone core allows it to absorb UV light, making it useful in photochemical studies. Its ester and methoxy groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 3-Carboethoxy-2’-methoxybenzophenone include other benzophenone derivatives such as:
Benzophenone: The parent compound, which lacks the ester and methoxy groups.
4-Methoxybenzophenone: Contains a methoxy group at the para position of one benzene ring.
3-Carboethoxybenzophenone: Similar structure but without the methoxy group on the benzene ring.
The uniqueness of 3-Carboethoxy-2’-methoxybenzophenone lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns that are valuable in various research applications .
Properties
IUPAC Name |
ethyl 3-(2-methoxybenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-17(19)13-8-6-7-12(11-13)16(18)14-9-4-5-10-15(14)20-2/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDMWPYCXAFCOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625220 |
Source
|
Record name | Ethyl 3-(2-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746652-01-7 |
Source
|
Record name | Ethyl 3-(2-methoxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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